5-Cyano-1-benzothiophene-2-carboxylic acid
Description
Strategic Importance of Benzothiophene (B83047) Frameworks in Contemporary Organic Chemistry
The benzothiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a cornerstone in medicinal chemistry and materials science. numberanalytics.comrsc.org In medicinal chemistry, it is recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds. rsc.org The structural arrangement of benzothiophene allows its derivatives to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-diabetic properties. nih.govbenthamdirect.comnih.gov
This versatility has led to the incorporation of the benzothiophene core into several commercially successful drugs. rsc.orgwikipedia.org Notable examples include:
Raloxifene , a selective estrogen receptor modulator used to treat and prevent osteoporosis in postmenopausal women. wikipedia.orgias.ac.in
Zileuton , a 5-lipoxygenase inhibitor used in the management of asthma. wikipedia.orgias.ac.in
Sertaconazole , an antifungal medication. rsc.orgwikipedia.org
Beyond pharmaceuticals, the electron-rich nature and planar structure of benzothiophene make it a valuable component in the field of organic electronics for the development of organic semiconductors. numberanalytics.com The inherent chemical properties of this framework make it a fertile ground for synthetic modification, allowing chemists to fine-tune the biological and physical properties of the resulting molecules. numberanalytics.comnih.gov
Confluence of Cyano and Carboxylic Acid Functionalities in Heterocyclic Systems
The specific utility of 5-Cyano-1-benzothiophene-2-carboxylic acid is greatly enhanced by the presence of its two functional groups: the cyano (-C≡N) group and the carboxylic acid (-COOH) group. Each imparts distinct and valuable chemical properties.
The carboxylic acid group is a fundamental feature in drug design. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a negatively charged carboxylate ion at physiological pH, often makes it a key component of a molecule's pharmacophore. This group frequently engages in crucial electrostatic and hydrogen bonding interactions with biological targets like enzymes and receptors. nih.govashp.org
The cyano group , or nitrile, is one of the most versatile functional groups in organic synthesis. quimicaorganica.org Its strong electron-withdrawing nature can significantly influence the electronic properties of the aromatic ring to which it is attached. Furthermore, the cyano group can be chemically transformed into a variety of other functional groups, such as amines, amides, or tetrazoles, providing a synthetic handle for creating diverse libraries of compounds. quimicaorganica.orgresearchgate.net In molecules that also contain a carboxylic acid, the nitrile is formally named as a "cyano" substituent, highlighting the priority of the carboxylic acid group in chemical nomenclature. libretexts.org
Scope and Academic Research Relevance of the Compound
This compound is primarily valued in the academic and industrial research sectors as a versatile scaffold and organic building block. cymitquimica.combldpharm.com Its significance lies not in its direct application, but in its potential as a starting material for the synthesis of more elaborate and often biologically active molecules. wikipedia.org
The compound effectively merges the established biological relevance of the benzothiophene core with the synthetic utility of the cyano and carboxylic acid functional groups. Researchers can utilize the carboxylic acid group for reactions such as amide bond formation, while the cyano group offers a different avenue for chemical modification. This dual functionality allows for a modular and strategic approach to building complex molecular architectures, making it a highly relevant and sought-after intermediate in drug discovery and materials science research programs. ias.ac.ingoogle.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 5-cyanobenzo[b]thiophene-2-carboxylic acid sigmaaldrich.com |
| CAS Number | 154650-76-7 sigmaaldrich.com |
| Molecular Formula | C₁₀H₅NO₂S cymitquimica.com |
| Molecular Weight | 203.22 g/mol cymitquimica.com |
| Purity | ≥95% - 98% cymitquimica.comsigmaaldrich.com |
| InChI Key | ZYPDMDQLHAAUOJ-UHFFFAOYSA-N sigmaaldrich.com |
Table 2: Roles of Constituent Functional Moieties in Molecular Design
| Moiety | Key Chemical Properties | Common Roles in Research & Development |
| Benzothiophene Core | Aromatic, planar, electron-rich heterocyclic system. numberanalytics.com | Serves as a rigid scaffold. Found in many biologically active compounds (privileged structure). rsc.org Used in organic electronics. numberanalytics.com |
| Carboxylic Acid (-COOH) | Acidic, can form carboxylate anion. Acts as hydrogen bond donor and acceptor. ashp.org | Key interaction group for binding to biological targets (enzymes, receptors). nih.gov Improves aqueous solubility. Provides a reactive site for further synthesis (e.g., ester or amide formation). |
| Cyano Group (-C≡N) | Strongly electron-withdrawing. Can be hydrolyzed or reduced to other functional groups. quimicaorganica.org | Modulates electronic properties of the molecule. Acts as a versatile synthetic handle for creating chemical analogs. researchgate.net Can participate in cycloaddition reactions. |
Properties
IUPAC Name |
5-cyano-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2S/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPDMDQLHAAUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches
Foundational Synthetic Routes to Benzothiophene (B83047) Carboxylic Acids
The construction of the benzothiophene core and the introduction of substituents, such as the cyano and carboxylic acid groups, are the central challenges in synthesizing the target molecule. Foundational routes typically rely on the formation of the thiophene (B33073) ring onto a pre-existing benzene (B151609) ring or the functionalization of a parent benzothiophene.
Cyclization Reactions and Mechanistic Considerations
Cyclization reactions are paramount in forming the fused thiophene ring of the benzothiophene system. These methods involve the formation of a key carbon-sulfur or carbon-carbon bond to close the heterocyclic ring, starting from a suitably substituted benzene derivative.
Friedel-Crafts reactions and their variants are powerful tools for forming carbon-carbon bonds in aromatic systems and can be applied in two primary ways for benzothiophene synthesis: intramolecular cyclization to form the thiophene ring, or intermolecular acylation to add a functional group to an existing benzothiophene core. nih.gov
Intramolecular Cyclization: An appropriately substituted thiophenol derivative can undergo an acid-catalyzed intramolecular cyclization. For instance, α-(3-methoxyphenylthio)-4-methoxyacetophenone can be ring-closed using a strong acid like polyphosphoric acid at high temperatures to yield a methoxy-substituted benzothiophene. google.com The mechanism involves the protonation of the ketone, followed by an electrophilic aromatic substitution onto the electron-rich benzene ring and subsequent dehydration to form the thiophene ring.
Intermolecular Acylation: A direct route to benzothiophene carboxylic acids involves the Friedel-Crafts acylation of the parent benzothiophene. tandfonline.com For example, benzothiophene can be acylated with trichloroacetyl chloride in the presence of aluminum chloride (AlCl₃), followed by hydrolysis to yield benzothiophene-3-carboxylic acid. tandfonline.comtandfonline.com Acylation typically occurs at the C3 position, but substitution at C2 can also be achieved. nih.gov Milder, environmentally benign methods using trifluoroacetic anhydride (B1165640) and phosphoric acid have also been developed, which avoid the use of harsh Lewis acids. nih.govresearchgate.net
| Catalyst/Reagent | Acylating Agent | Position of Acylation | Reference |
| Aluminum Chloride (AlCl₃) | Trichloroacetyl chloride | C3 | tandfonline.comtandfonline.com |
| Polyphosphoric Acid | (Internal ketone) | - | google.com |
| Trifluoroacetic Anhydride / Phosphoric Acid | Acetic Acid | C2 and C3 | nih.gov |
The Stobbe condensation is a base-catalyzed reaction between a ketone or aldehyde and a succinic acid ester to form an alkylidene succinic acid or its corresponding ester. wikipedia.org While not a direct method for benzothiophene synthesis, it is a key step in the Hinsberg thiophene synthesis, which can be adapted.
The mechanism proceeds through the formation of a γ-lactone intermediate. wikipedia.org In a modified Hinsberg approach, a 1,2-dicarbonyl compound is condensed with an ester of thiodiglycolic acid (a sulfur-containing analog of a succinic acid derivative) in the presence of a strong base like sodium ethoxide or potassium t-butoxide. youtube.com This condensation and subsequent cyclization/dehydration sequence yields a thiophene-2,5-dicarboxylate. By starting with a precursor that can form a cyclic dicarbonyl on a benzene ring, this strategy could be envisioned to build the fused thiophene ring of a benzothiophene derivative.
The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is particularly relevant for synthesizing precursors to the target molecule, as it can simultaneously establish the thiophene ring and introduce precursors for both the C2-carboxylic acid and a C5-substituent.
The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester, followed by the addition of sulfur, cyclization, and tautomerization. wikipedia.org A key modification for benzothiophene synthesis involves using a cyclic ketone, such as a substituted cyclohexanone. The reaction of cyclohexanone, ethyl cyanoacetate, and sulfur yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. derpharmachemica.com This tetrahydrobenzothiophene can then be aromatized to the corresponding benzothiophene. The resulting 2-amino group can be converted to the desired 5-cyano group via a Sandmeyer reaction (diazotization followed by reaction with a cyanide salt), making this a powerful strategic approach.
| Carbonyl Component | Active Methylene (B1212753) Component | Product Type | Reference |
| Cyclohexanone | Ethyl Cyanoacetate | Tetrahydrobenzo[b]thiophene | derpharmachemica.com |
| Various Ketones | α-Cyanoesters | Polysubstituted 2-Aminothiophene | researchgate.netsemanticscholar.org |
Beyond Friedel-Crafts reactions, a variety of modern intramolecular cyclization methods are available for constructing the benzothiophene scaffold. chemicalbook.com These protocols often offer milder conditions and greater functional group tolerance.
One prominent strategy is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov In this method, an o-alkynyl thioanisole (B89551) is treated with an electrophilic cyclizing agent such as iodine, N-bromosuccinimide (NBS), or a specialized electrophilic sulfur reagent. The reaction is initiated by the attack of the alkyne on the electrophile, followed by the intramolecular nucleophilic attack of the sulfur atom, leading to the formation of the benzothiophene ring. nih.gov
Palladium-catalyzed cyclizations are also widely used. For instance, 2-(methylthio)phenylacetylenes can undergo an oxidative cyclization and alkoxycarbonylation sequence in the presence of a palladium iodide catalyst, carbon monoxide, and an alcohol to directly yield benzothiophene-3-carboxylates. acs.org Other intramolecular C-S bond formations can be achieved through radical cyclizations or copper-catalyzed Ullmann-type couplings. organic-chemistry.orgrsc.org
| Starting Material | Catalyst/Reagent | Key Transformation | Reference |
| o-Alkynyl Thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Electrophilic Cyclization | nih.gov |
| 2-(Methylthio)phenylacetylene | PdI₂/KI, CO, O₂ | Oxidative Cyclization/Carbonylation | acs.org |
| o-Iodoarylacetonitrile | (Hetero)aryldithioester / Base | Tandem Condensation/Intramolecular C-S Formation | organic-chemistry.org |
Advanced Carbon-Carbon Bond Forming Reactions
Modern synthetic chemistry offers advanced methods for C-C bond formation that can be applied to benzothiophene synthesis, often through transition-metal catalysis. These reactions, such as cross-coupling and C-H activation, provide powerful and direct ways to construct the complex molecular framework.
Palladium-catalyzed reactions are particularly versatile. For example, a novel synthesis of dibenzothiophenes has been developed involving the palladium(II)-catalyzed cleavage and coupling of C-S and C-H bonds, demonstrating the power of this approach for forming fused aromatic systems without the need for an external oxidant. nih.govrsc.orgrsc.org Such strategies can be adapted for the synthesis of benzothiophenes from appropriately substituted precursors.
Furthermore, the synthesis of substituted benzo[b]thiophenes can be achieved from aryne precursors and alkynyl sulfides. chemistryviews.org In this method, an o-silylaryl triflate generates a highly reactive aryne in situ. The nucleophilic addition of an alkynyl sulfide (B99878) to the aryne, followed by cyclization, provides a direct route to complex benzothiophene derivatives with good functional group tolerance. chemistryviews.org These advanced methods represent the cutting edge of heterocyclic synthesis, enabling the construction of molecules that are difficult to access through traditional routes.
Transition-Metal/Lewis Acid-Free Acylation of Benzothiophene
A significant advancement in the functionalization of benzothiophenes is the development of acylation methods that circumvent the need for traditional Lewis acids or transition metals, which are often costly and environmentally hazardous. nih.govchinesechemsoc.org One such method involves the acylation of the benzothiophene ring using in situ generated acyl trifluoroacetates. nih.govwikipedia.org This process is mediated by a mixture of trifluoroacetic anhydride (TFAA) and phosphoric acid. nih.gov
The reaction proceeds under mild, solvent-free conditions, typically at room temperature (25–30°C), making it an environmentally safer protocol. nih.govacs.org A key feature of this methodology is its operational simplicity and the use of readily available starting materials. nih.gov However, a notable outcome is the formation of a mixture of 2- and 3-acyl benzothiophenes, with the regioselectivity being a challenge regardless of the specific carboxylic acid used. nih.govwikipedia.org The reaction mechanism is proposed to involve phosphoric acid acting as a covalent catalyst, facilitating the generation of a potent acylating agent from the acyl trifluoroacetate (B77799) intermediate. acs.org
Table 1: Transition-Metal/Lewis Acid-Free Acylation of Benzothiophene
| Reactants | Reagents | Conditions | Outcome | Reference |
|---|
Palladium-Catalyzed C-H Functionalization/Arylthiolation
Palladium-catalyzed reactions represent a powerful tool for the direct functionalization of C-H bonds in heteroaromatic systems like benzothiophene. researchgate.net This approach has become a popular method for generating carbon-carbon and carbon-sulfur bonds, offering a more direct route to substituted benzothiophenes compared to classical methods that require pre-functionalized substrates. researchgate.netmdpi.com
These reactions typically employ a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), often in combination with a ligand, an oxidant, and a base. researchgate.netnih.gov The C-H activation strategy allows for the coupling of benzothiophenes with a variety of partners, including aryl halides or arylboronic acids, to form aryl-substituted benzothiophenes. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for controlling the efficiency and regioselectivity of the functionalization. nih.gov While powerful, these methods often require careful optimization to achieve the desired outcome and can be sensitive to the electronic and steric properties of the substrates. researchgate.net
Strategic Introduction of Cyano and Carboxylic Acid Groups
The precise placement of the cyano group at the C5 position and the carboxylic acid group at the C2 position of the benzothiophene core is the central challenge in synthesizing the target compound. This requires a multi-step strategy that leverages regioselective functionalization techniques.
Regioselective Functionalization of the Benzothiophene Core
The functionalization of the benzothiophene core is complicated by the differential reactivity of its various positions. The C-H bond at the C2 position is generally more acidic and thus more readily functionalized. In contrast, achieving selective functionalization at the C3 position is significantly more challenging and often results in a mixture of C2 and C3 substituted products.
Traditional methods for C3 arylation often rely on transition metals and may require the installation of a directing group to achieve selectivity. A novel, metal-free approach has been developed that utilizes benzothiophene S-oxides as precursors. This method proceeds via an "interrupted Pummerer reaction" mechanism. Activation of the S-O bond with trifluoroacetic anhydride (TFAA) allows for the capture of a nucleophilic coupling partner. This intermediate then undergoes a charge-accelerated acs.orgacs.org-sigmatropic rearrangement, which delivers the coupling partner exclusively to the C3 position, thus achieving complete regioselectivity without the need for a directing group or a metal catalyst. This strategy represents a significant advance in controlling the regiochemistry of C-C bond formation on the benzothiophene scaffold.
Carboxylation and Nitrile Incorporation Strategies
Carboxylation: Direct carboxylation of the benzothiophene C-H bond with carbon dioxide (CO₂) is an attractive and atom-economical strategy. This transformation can be challenging due to the high strength of C-H bonds and the low reactivity of CO₂. However, methods have been developed using strong bases or specific catalytic systems. For instance, the use of a carbonate-promoted system can facilitate the carboxylation of electron-rich heteroarenes. The proposed mechanism involves the deprotonation of the C-H bond by the carbonate base, followed by the nucleophilic attack of the resulting carbanion on CO₂. Another approach involves the use of ethylaluminum dichloride (EtAlCl₂) to mediate the direct carboxylation of benzothiophene. These methods primarily target the most acidic proton, which in benzothiophene is at the C2 position, making them suitable for introducing the 2-carboxylic acid group.
Nitrile Incorporation: Incorporating a cyano group onto the benzene ring of the benzothiophene core typically involves the cyanation of a pre-functionalized intermediate, such as an aryl halide. Palladium- and nickel-catalyzed cyanation reactions are among the most effective methods. chinesechemsoc.orgwikipedia.org For example, a photoredox/nickel dual catalysis system can achieve the cyanation of heteroaryl bromides, including bromobenzothiophene, under mild, room-temperature conditions. chinesechemsoc.org This method avoids the use of highly toxic cyanide reagents by employing α-aminoacetonitrile as the cyanide source. chinesechemsoc.org Another strategy involves the conversion of an aromatic substrate into a thianthrenium salt, which can then undergo nickel-catalyzed C-H cyanation, although this method has shown low yields for benzothiophene itself. acs.org These transition-metal-catalyzed approaches are powerful tools for introducing the nitrile functionality required for the synthesis of 5-Cyano-1-benzothiophene-2-carboxylic acid. wikipedia.org
Table 2: Selected Nitrile Incorporation Strategies
| Method | Catalyst/Reagent | Substrate | Key Features | Reference |
|---|---|---|---|---|
| Photoredox/Nickel Dual Catalysis | Nickel catalyst, Photocatalyst, α-aminoacetonitrile | Bromo-benzothiophene | Benign conditions, avoids toxic cyanides | chinesechemsoc.org |
Green Chemistry Principles in Benzothiophene Synthesis
Adherence to green chemistry principles is increasingly important in modern organic synthesis. This involves designing processes that reduce waste, avoid hazardous substances, and improve energy efficiency.
Solvent-Free Reaction Environments
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. The transition-metal and Lewis acid-free acylation of benzothiophene is a prime example of a process that aligns with this principle. nih.govwikipedia.org By running the reaction neat (without a solvent) and using an excess of one of the reagents (TFAA) as the reaction medium, the method significantly reduces solvent waste. nih.gov Similarly, iodine-catalyzed cascade reactions of thiophenols with alkynes can produce benzothiophenes under solvent-free conditions, further demonstrating the feasibility and advantages of eliminating organic solvents in the synthesis of this heterocyclic core. Such solvent-free approaches not only offer environmental benefits but can also lead to simpler workup procedures and improved reaction efficiency. nih.gov
Atom Economy and Sustainable Methodologies
The synthesis of complex heterocyclic molecules such as this compound is increasingly guided by the principles of green and sustainable chemistry. nih.govnumberanalytics.com A central tenet of this philosophy is atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.comwikipedia.org Reactions with high atom economy minimize the generation of waste, aligning with the core goals of reducing environmental impact and improving cost-effectiveness in pharmaceutical and chemical manufacturing. worldpharmatoday.comnih.gov
Modern synthetic strategies for benzothiophene derivatives prioritize methodologies that are not only high-yielding but also inherently sustainable. These approaches include catalytic reactions, one-pot procedures, multi-component reactions (MCRs), and the use of greener reaction media and energy sources. nih.govrasayanjournal.co.inacs.org
Catalytic Approaches
Catalysis is fundamental to achieving atom economy as it allows for transformations to occur with only a small amount of a catalyst, which can often be recycled, instead of stoichiometric reagents that are consumed and become waste. jocpr.comresearchgate.net For the construction of the benzothiophene scaffold, several catalytic methods are prominent:
Palladium-Catalyzed Reactions : Palladium catalysis is a powerful tool for C-S and C-C bond formation. One-pot strategies involving palladium-catalyzed intramolecular C-H functionalization and arylthiolation have been developed to create multisubstituted benzothiophenes efficiently. nih.gov For instance, a Pd(II)-catalyzed Sonogashira type cross-coupling between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) provides a route to 2-substituted benzothiophenes. rsc.org A highly atom-economical approach involves the palladium iodide-catalyzed oxidative cyclization and alkoxycarbonylation of 2-(methylthio)phenylacetylenes with carbon monoxide (CO) and an alcohol, using air as the oxidant, to form benzothiophene-3-carboxylic esters. nih.gov This method utilizes CO as a C1 building block, incorporating all atoms into the final structure.
Copper and Gold Catalysis : Copper-catalyzed reactions, such as the tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes, offer an efficient pathway to substituted thiophenes. organic-chemistry.org Gold-catalyzed carbothiolation has also been identified as an atom-economic method for synthesizing sulfur-containing heterocycles like benzothiophenes. organic-chemistry.org
Photocatalysis : Visible-light photocatalysis represents a green approach, enabling reactions at ambient temperatures. The synthesis of benzothiophenes from o-methylthio-arenediazonium salts and alkynes can be achieved using eosin (B541160) Y as a photoredox catalyst, initiated by green light. acs.org
Multi-Component and One-Pot Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are inherently atom-economical. tandfonline.comnih.gov The Gewald reaction, a classic MCR for synthesizing 2-aminothiophenes from a ketone, an active methylene compound, and elemental sulfur, exemplifies this principle. researchgate.nettandfonline.com While not a direct route to the target compound, the strategy's efficiency highlights its value. Adapting such principles could lead to novel, sustainable syntheses of benzothiophenes.
One-pot syntheses, which combine multiple reaction steps in a single vessel without isolating intermediates, significantly reduce solvent usage, purification steps, and waste generation. acs.org Efficient one-pot methods have been developed for various substituted benzothiophenes, often leveraging palladium catalysis to telescope several transformations. nih.gov
Sustainable Reagents and Conditions
The move toward sustainability also involves replacing hazardous reagents and harsh conditions with safer, more environmentally benign alternatives. numberanalytics.com
Solvent-Free and Alternative Media : Conducting reactions under solvent-free conditions, often facilitated by microwave irradiation, can dramatically reduce waste and reaction times. rasayanjournal.co.in When solvents are necessary, green alternatives like water, ionic liquids, or deep eutectic solvents are preferred over volatile organic compounds. numberanalytics.comacs.org
Metal-Free Reactions : To avoid the cost and potential toxicity of transition metals, metal-free synthetic routes are highly desirable. Iodine-catalyzed cascade reactions of thiophenols with alkynes under solvent-free conditions provide an economical and green pathway to benzothiophene derivatives. organic-chemistry.orgresearchgate.net
The table below summarizes and compares various sustainable approaches relevant to the synthesis of the benzothiophene core structure.
| Methodology | Key Reagents/Catalysts | Sustainability Advantages | Reference Example |
|---|---|---|---|
| Palladium-Catalyzed Carbonylative Cyclization | PdI2/KI, CO, O2 (Air) | High atom economy (incorporates CO), uses air as a green oxidant, catalytic process. | Synthesis of benzothiophene-3-carboxylic esters. nih.gov |
| Palladium-Catalyzed C-H Functionalization | Pd(OAc)2, Cu(OAc)2 or O2 | Avoids pre-functionalization of starting materials, can be performed in one pot. | Synthesis of multisubstituted benzothiophenes. nih.gov |
| Visible-Light Photocatalysis | Eosin Y, Green Light | Uses a renewable energy source, mild reaction conditions (ambient temperature), metal-free organic catalyst. | Radical annulation to form benzothiophenes. acs.org |
| Multi-Component Reactions (Gewald Type) | Base catalyst (e.g., DABCO), elemental sulfur | Excellent atom and step economy, high structural diversity from simple starting materials. | Synthesis of 2-aminothiophenes. organic-chemistry.org |
| Metal-Free Catalysis | Iodine (I2) | Avoids transition metals, inexpensive and environmentally friendly catalyst, often performed solvent-free. | Cascade reaction of thiophenols and alkynes. organic-chemistry.orgresearchgate.net |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Cyano-1-benzothiophene-2-carboxylic acid, both proton (¹H) and carbon-13 (¹³C) NMR analyses are critical for a complete structural assignment.
Proton (¹H) NMR Analysis
The structure of this compound features several distinct protons on the benzothiophene (B83047) ring system. The protons on the benzene (B151609) ring (positions 4, 6, and 7) and the proton at position 3 of the thiophene (B33073) ring would each exhibit unique chemical shifts. The carboxylic acid proton is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. The aromatic protons would appear in the region of 7-9 ppm, with their specific shifts and coupling patterns dictated by the electron-withdrawing effects of the cyano and carboxylic acid groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 8.0 - 8.5 | Singlet (s) | - |
| H-4 | 8.2 - 8.7 | Doublet (d) | ~8.0 |
| H-6 | 7.7 - 8.2 | Doublet of doublets (dd) | ~8.0, ~1.5 |
| H-7 | 7.9 - 8.4 | Doublet (d) | ~8.0 |
| -COOH | >10 | Broad Singlet (br s) | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule. For this compound, ten distinct carbon signals are expected, corresponding to the ten carbon atoms in the molecule.
The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 160 and 185 ppm. The carbon of the cyano group also has a distinct chemical shift, usually in the range of 115-125 ppm. The quaternary carbons of the fused ring system and the carbons directly attached to the sulfur atom and the functional groups will have chemical shifts that are influenced by their electronic environment. A general understanding of substituent effects on aromatic systems allows for a reasonable prediction of the ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
| C-2 | 140 - 150 |
| C-3 | 125 - 135 |
| C-3a | 135 - 145 |
| C-4 | 125 - 135 |
| C-5 | 110 - 120 |
| C-6 | 125 - 135 |
| C-7 | 120 - 130 |
| C-7a | 135 - 145 |
| -CN | 115 - 125 |
| -COOH | 160 - 170 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₅NO₂S), the calculated exact mass is 203.0041. An experimental HRMS measurement yielding a value very close to this would provide strong evidence for the correct molecular formula. Predicted collision cross section (CCS) values for various adducts of the molecule, such as [M+H]⁺ and [M-H]⁻, can also be calculated and compared with experimental data for further structural confirmation.
Fragmentation Pattern Analysis
In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For this compound, characteristic fragmentation pathways would be expected. A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH) as a neutral radical, leading to a significant peak at M-45. Another potential fragmentation would be the loss of carbon monoxide (CO) from the acylium ion formed after the initial loss of the hydroxyl radical. The stable benzothiophene ring system would likely remain intact as a major fragment.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of these groups.
For this compound, several key vibrational bands would be expected. The O-H stretch of the carboxylic acid group would appear as a very broad band in the region of 2500-3300 cm⁻¹, a hallmark of the hydrogen-bonded dimers present in the solid state. The C=O stretch of the carboxylic acid would be a strong, sharp absorption typically found around 1700 cm⁻¹. The C≡N stretch of the cyano group is also a very characteristic and sharp peak, usually appearing in the 2220-2260 cm⁻¹ region. Additionally, C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹, and various C-C and C-S stretching and bending vibrations would contribute to the fingerprint region of the spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features.
The most prominent feature for the carboxylic acid group is an exceptionally broad O-H stretching band, typically appearing in the 3300-2500 cm⁻¹ region. organic-chemistry.orgspectroscopyonline.com This broadening is a direct result of strong intermolecular hydrogen bonding, which often leads to the formation of a stable centrosymmetric dimer in the solid state. spectroscopyonline.com Superimposed on this broad signal, the sharp stretching vibrations of the aromatic C-H bonds are anticipated to appear just above 3000 cm⁻¹. uhcl.edu
Another key diagnostic peak is the stretching vibration of the nitrile (C≡N) group. This functional group typically gives rise to a sharp, medium-intensity absorption in the 2230-2210 cm⁻¹ range. researchgate.netresearchgate.net Its presence is a clear indicator of the cyano-substituent on the benzothiophene ring.
The carbonyl (C=O) stretch of the carboxylic acid is expected to produce a very strong and sharp absorption band. For aromatic carboxylic acids, where the carbonyl group is conjugated with the aromatic ring, this peak typically appears between 1710 and 1680 cm⁻¹. spectroscopyonline.com Conjugation slightly lowers the vibrational frequency compared to non-conjugated acids.
Further characteristic absorptions include:
Aromatic C=C Stretching: Multiple sharp bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹, corresponding to the stretching vibrations within the benzothiophene ring system. uhcl.edu
C-O Stretching and O-H Bending: The spectrum would also contain a strong band for the C-O stretch of the carboxylic acid, typically found in the 1320-1210 cm⁻¹ region, and a broad O-H out-of-plane bend (or wag) centered around 920 cm⁻¹, which is another characteristic feature of dimerized carboxylic acids. spectroscopyonline.com
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 | Broad, Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Sharp, Medium |
| Nitrile | C≡N Stretch | 2230 - 2210 | Sharp, Medium |
| Carboxylic Acid | C=O Stretch (Conjugated) | 1710 - 1680 | Sharp, Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Multiple, Variable |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |
| Carboxylic Acid | O-H Bend (Out-of-plane) | ~920 | Broad, Medium |
Raman Spectroscopy Applications
Raman spectroscopy serves as a valuable complement to IR spectroscopy. It detects vibrational modes that result in a change in molecular polarizability, making it particularly effective for analyzing symmetric, non-polar bonds and aromatic systems.
For this compound, the Raman spectrum would be expected to prominently feature the vibrations of the benzothiophene ring. The symmetric C=C stretching modes of the aromatic system, which may be weak in the IR spectrum, should produce strong signals in the Raman spectrum, typically in the 1600-1350 cm⁻¹ region. researchgate.net Raman spectroscopy is highly sensitive to π-electron delocalization and can be used to probe the electronic structure of the conjugated backbone. acs.org
The C≡N stretching vibration is also Raman active and would appear in a similar region to its IR absorption (2230-2210 cm⁻¹), often as a sharp and intense peak. The C-S stretching modes of the thiophene ring, typically found at lower wavenumbers, would also be observable. In contrast to IR spectroscopy, the O-H stretching vibration of the carboxylic acid is generally a weak scatterer in Raman and would not dominate the spectrum. This makes Raman particularly useful for observing the skeletal vibrations of the molecule without interference from the broad hydroxyl absorption.
X-ray Diffraction for Solid-State Structure Analysis
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a published crystal structure for this compound is not available, analysis of closely related molecules, such as 5-methoxy-1H-indole-2-carboxylic acid and other thiophene carboxylic acids, allows for a strong prediction of its solid-state behavior. nih.govmdpi.com
It is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. This common structural motif for carboxylic acids is driven by the formation of strong, paired hydrogen bonds between the carboxyl groups of two adjacent molecules.
An XRD analysis would provide key crystallographic data, including:
Crystal System: The crystal's classification based on its symmetry (e.g., monoclinic, orthorhombic).
Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell.
Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
This data would allow for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, such as the hydrogen bonding within the dimer and potential π-π stacking interactions between the planar benzothiophene rings.
Table 2: Hypothetical X-ray Diffraction Data Parameters for this compound
| Parameter | Description | Expected Information |
|---|---|---|
| Crystal System | Symmetry of the unit cell | e.g., Monoclinic |
| Space Group | Symmetry operations | e.g., P2₁/c |
| a, b, c (Å) | Unit cell edge lengths | Precise molecular dimensions |
| α, β, γ (°) | Unit cell angles | Defines the shape of the unit cell |
| Z | Molecules per unit cell | Information on packing |
| Intermolecular Interactions | Non-covalent bonds | Confirms H-bonding (dimer formation), π-stacking |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions (typically 200-800 nm). Molecules with conjugated π-systems, known as chromophores, absorb light to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO).
The benzothiophene ring system is an inherent chromophore. The fusion of the benzene and thiophene rings creates an extended π-conjugated system that is expected to exhibit strong absorption in the UV region. The spectrum would likely be characterized by intense, well-defined bands corresponding to π → π* transitions. For the parent benzothiophene molecule, these transitions result in absorption bands above 250 nm. researchgate.net
The presence of the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups attached to the aromatic system is expected to modulate the electronic transitions. These groups can influence the energy of the molecular orbitals, potentially causing a shift in the wavelength of maximum absorbance (λ_max). This shift could be either a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift depending on the nature of the transition and the substituent's position. The spectrum of this compound is anticipated to show complex absorption patterns, likely with multiple λ_max values, reflecting the rich electronic structure of the substituted aromatic system.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Methodologies for Electronic Structure and Properties
Quantum chemical methods are essential for elucidating the intrinsic electronic characteristics and predicting the behavior of complex organic molecules. These computational tools allow for a detailed examination of molecular structure and properties at the atomic level.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying the electronic structure of molecules. mdpi.com This method is favored for its balance of accuracy and computational efficiency. For molecules like 5-Cyano-1-benzothiophene-2-carboxylic acid, DFT is employed to calculate a wide range of properties, including total energy, electron density distribution, and orbital energies.
In typical investigations of benzothiophene (B83047) derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with a basis set like 6-311++G(d,p). nih.govnih.gov This combination has been shown to provide reliable results for the geometry and electronic properties of the parent compound, 1-benzothiophene-2-carboxylic acid. nih.gov The application of DFT would allow for a detailed analysis of how the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups influence the electron density across the benzothiophene scaffold.
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as its ground-state geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For the parent molecule, 1-benzothiophene-2-carboxylic acid, DFT calculations have been used to determine its optimized structural parameters and ground state energy, which was found to be -895.39389 Hartree for the monomeric form. nih.gov
For this compound, this process would not only define bond lengths and angles but also explore different conformers. Conformer analysis is particularly important for the carboxylic acid group, which can rotate around the single bond connecting it to the benzothiophene ring. By calculating the energy of these different rotational isomers (conformers), the most stable arrangement and the energy barriers between them can be identified, providing insight into the molecule's flexibility and preferred shape.
Molecular Orbital Theory Analysis
Molecular Orbital (MO) theory provides a powerful lens through which to view a molecule's electronic behavior, including its reactivity and optical properties. The analysis of the frontier molecular orbitals is of particular importance.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap generally suggests that a molecule is more reactive and can be more easily excited electronically. nih.gov
For benzothiophene systems, the HOMO is typically a π-orbital delocalized across the fused aromatic rings, while the LUMO is a π*-antibonding orbital. researchgate.net The introduction of a strong electron-withdrawing cyano group at the 5-position and a carboxylic acid group at the 2-position is expected to stabilize both the HOMO and LUMO, potentially leading to a significant change in the HOMO-LUMO gap and thus altering the molecule's electronic and optical properties compared to the unsubstituted parent compound.
Table 1: Key Parameters from Frontier Molecular Orbital Analysis This interactive table outlines the typical parameters calculated from a HOMO-LUMO analysis and their significance.
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ionization potential; indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 |
| Electrophilicity Index | ω | µ² / (2η) |
Note: The values for these parameters would be specifically calculated for this compound using quantum chemical software.
Upon absorption of light, an electron can be promoted from an occupied orbital to an unoccupied one, often from the HOMO to the LUMO. In a molecule like this compound, which possesses both electron-donating (the benzothiophene ring) and electron-accepting (cyano and carboxyl groups) moieties, this excitation can lead to an intramolecular charge transfer (ICT). Computational methods, including Natural Bond Orbital (NBO) analysis, are used to quantify the charge distribution in both the ground and excited states to understand these charge transfer dynamics. nih.govnih.gov
The exciton (B1674681) binding energy, which is the energy required to separate the excited electron from the hole (the vacancy left in the HOMO), is a critical parameter in the context of organic electronics. While not a standard calculation in all computational studies, it can be estimated using advanced DFT techniques. This value is crucial for understanding the efficiency of charge separation in potential applications like organic photovoltaics or light-emitting diodes.
Theoretical Prediction of Spectroscopic Parameters
A significant advantage of computational chemistry is its ability to predict spectroscopic properties, which can aid in the interpretation of experimental data or even predict the spectra of unknown molecules.
For 1-benzothiophene-2-carboxylic acid, Time-Dependent DFT (TD-DFT) calculations have been successfully used to simulate its UV-Vis spectrum, helping to identify the nature of its electronic transitions. nih.govnih.gov A similar approach for the 5-cyano derivative would predict its absorption wavelengths and oscillator strengths, revealing how the cyano substituent affects its optical properties.
Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) are employed to calculate NMR chemical shifts (¹H and ¹³C), providing a theoretical spectrum that can be directly compared with experimental results for structure verification. nih.gov Theoretical calculations of vibrational frequencies (IR and Raman) are also routinely performed. These computed frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, providing a powerful tool for assigning vibrational modes observed in experimental spectra. nih.gov
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) technique, are employed to predict ¹H and ¹³C NMR chemical shifts, offering a theoretical complement to experimental data. nih.gov
For the parent compound, 1-benzothiophene-2-carboxylic acid, theoretical ¹H and ¹³C NMR chemical shifts have been calculated using the B3LYP/6-311++G(d,p) level of theory. nih.gov These calculations help in the assignment of signals in experimental spectra. It is anticipated that the introduction of an electron-withdrawing cyano group at the C5 position would induce notable changes in the chemical shifts of the aromatic protons and carbons of this compound, particularly for the protons and carbons in its vicinity due to altered electronic distribution. rsc.org Comprehensive analysis of similar benzothienoquinoline heterohelicenes has shown that theoretical calculations can reproduce experimental trends, although some deviations can occur, especially for protons near heteroatoms. nih.gov
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for 1-benzothiophene-2-carboxylic acid (a closely related compound) (Data sourced from theoretical calculations on 1-benzothiophene-2-carboxylic acid) nih.gov
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C2 | 143.1 | H3 | 8.05 |
| C3 | 128.5 | H4 | 7.92 |
| C3a | 139.8 | H5 | 7.45 |
| C4 | 125.2 | H6 | 7.49 |
| C5 | 126.3 | H7 | 7.91 |
| C6 | 125.8 | H(COOH) | 13.5 |
| C7 | 124.9 | ||
| C7a | 141.2 | ||
| COOH | 168.2 |
Note: The numbering for the table corresponds to the standard IUPAC numbering for the benzothiophene ring system. The presence of a cyano group at C5 in the target molecule would alter these predicted values.
Simulated Vibrational Spectra
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are highly effective in simulating these spectra, aiding in the assignment of vibrational frequencies observed experimentally. nih.gov
Theoretical frequency calculations for the monomer and dimer of 1-benzothiophene-2-carboxylic acid have been performed, showing good agreement with experimental data after the application of scaling factors. nih.gov These analyses identify characteristic vibrational modes, such as the O-H stretching of the carboxylic acid, the C=O carbonyl stretch, and the various C-H and C-C stretching and bending modes of the benzothiophene core. nih.goviosrjournals.org
For this compound, a sharp, strong absorption band corresponding to the C≡N (cyano) stretching vibration would be a key feature in its simulated infrared spectrum, typically appearing in the range of 2220-2260 cm⁻¹. Other vibrational modes, particularly those of the benzene (B151609) ring portion of the molecule, would be influenced by the electronic effects of the cyano substituent. researchgate.net
Table 2: Key Calculated Vibrational Frequencies for 1-benzothiophene-2-carboxylic acid Monomer (a closely related compound) (Data sourced from theoretical calculations on 1-benzothiophene-2-carboxylic acid) nih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H stretch | 3568 |
| C-H aromatic stretch | 3100 - 3050 |
| C=O stretch | 1750 |
| C=C aromatic stretch | 1580 - 1450 |
| O-H in-plane bend | 1380 |
| C-O stretch | 1250 |
Note: These values are for the parent compound and would be supplemented by a strong C≡N stretching frequency for this compound.
UV-Vis Absorption Maxima and Band Gaps
Theoretical calculations using Time-Dependent DFT (TD-DFT) can simulate UV-Vis absorption spectra, providing insights into the electronic transitions within a molecule. nih.gov These calculations determine the absorption maxima (λmax) and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the difference of which defines the HOMO-LUMO band gap. nih.gov This gap is a crucial indicator of the molecule's electronic excitability and reactivity.
For 1-benzothiophene-2-carboxylic acid, TD-DFT calculations have been performed to simulate its UV-Vis spectrum, identifying the key electronic transitions. nih.gov The introduction of a cyano group, a strong electron-withdrawing group, at the C5 position is expected to cause a bathochromic (red) shift in the absorption maxima of this compound. This is due to the stabilization of the LUMO and a potential narrowing of the HOMO-LUMO gap, which facilitates electronic transitions at lower energies (longer wavelengths). Experimental data for the parent benzothiophene molecule shows significant absorption features that are absent in simpler aromatics like benzene and thiophene (B33073). researchgate.net
Table 3: Calculated Electronic Properties for 1-benzothiophene-2-carboxylic acid (a closely related compound) (Data sourced from theoretical calculations on 1-benzothiophene-2-carboxylic acid) nih.gov
| Parameter | Value (Gas Phase) | Value (Water) |
| HOMO Energy | -6.8 eV | -6.9 eV |
| LUMO Energy | -2.1 eV | -2.2 eV |
| HOMO-LUMO Gap | 4.7 eV | 4.7 eV |
| λmax (Calculated) | ~290 nm | ~295 nm |
Chemical Reactivity and Selectivity Assessments
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is used to predict reactive sites. nih.gov
In an MESP analysis, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for potential nucleophilic attack. For a molecule like this compound, the MESP surface would be expected to show:
Negative Potential: Localized on the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, making these the primary sites for electrophilic attack. nih.govnih.gov
Positive Potential: Concentrated around the acidic hydrogen of the carboxyl group, indicating its high propensity to be donated. nih.gov
This analysis helps in understanding the molecule's non-covalent interaction capabilities and its preferred sites for intermolecular bonding. nih.gov
Global and Local Reactivity Descriptors
Global and local reactivity descriptors are quantitative measures derived from conceptual DFT that predict the reactivity and selectivity of a molecule.
Chemical Hardness (η): Measures resistance to change in electron distribution. A higher value indicates greater stability.
Electronegativity (χ): Measures the power of a molecule to attract electrons.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
The introduction of the electron-withdrawing cyano group would likely increase the electronegativity and global electrophilicity of this compound compared to its parent compound, suggesting an enhanced capacity to act as an electron acceptor.
Local Descriptors: These are used to determine the most reactive sites within the molecule for specific types of reactions.
Fukui Functions: Indicate the change in electron density at a specific atom when the total number of electrons is changed. They are used to identify the most likely sites for nucleophilic attack (f⁺), electrophilic attack (f⁻), and radical attack (f⁰).
For this compound, local reactivity descriptor analysis would pinpoint specific atoms within the benzothiophene ring system and on the functional groups that are most susceptible to attack, thereby predicting the regioselectivity of its chemical reactions. nih.gov
Chemical Reactivity and Derivatization Strategies
Transformations at the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position is a primary site for modifications such as esterification, amidation, and decarboxylation. These reactions are fundamental in organic synthesis for altering the polarity, solubility, and biological activity of the parent molecule.
The carboxylic acid can be readily converted into esters and amides through standard synthetic protocols. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by first converting the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol.
Amidation follows a similar strategy. The carboxylic acid can be coupled directly with a primary or secondary amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). Alternatively, conversion to the acyl chloride provides a highly reactive intermediate that readily forms an amide upon reaction with an amine. These transformations are crucial for creating a diverse library of compounds with varied physicochemical properties.
| Reaction Type | Typical Reagents | Product Functional Group |
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |
| 1. Thionyl Chloride (SOCl₂) 2. Alcohol (R-OH) | Ester (-COOR) | |
| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC) | Amide (-CONHR) |
| 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | Amide (-CONHR) |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for aromatic carboxylic acids. However, studies on the parent compound, benzothiophene-2-carboxylic acid, have shown that this reaction can be achieved, particularly through enzymatic pathways. For instance, certain enzymes from the UbiD family of decarboxylases have demonstrated the ability to catalyze the decarboxylation of benzothiophene-2-carboxylic acid to yield benzothiophene (B83047). acs.org This suggests that similar biocatalytic or chemocatalytic methods could be employed to decarboxylate the 5-cyano derivative, providing a synthetic route to 5-cyanobenzothiophene. Thermal decarboxylation often requires high temperatures and may be facilitated by the presence of copper catalysts.
Reactions Involving the Cyano Group
The cyano (nitrile) group at the 5-position is a versatile functional group that can undergo hydrolysis and various nucleophilic addition reactions.
The nitrile group can be hydrolyzed under either acidic or basic conditions. latech.eduacs.org This reaction proceeds in two stages, first yielding an amide intermediate (5-carbamoyl-1-benzothiophene-2-carboxylic acid), which can then be further hydrolyzed to a dicarboxylic acid (1-benzothiophene-2,5-dicarboxylic acid). nih.govnih.gov By carefully controlling the reaction conditions (e.g., temperature, reaction time), it is often possible to isolate the intermediate amide. researchgate.net
Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) protonates the nitrogen, increasing the electrophilicity of the nitrile carbon and facilitating the attack by water. latech.edu
Base-catalyzed hydrolysis: Treatment with an aqueous base (e.g., NaOH) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. nih.gov
The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles. This pathway allows for the conversion of the cyano group into other important functionalities. nih.gov
Formation of Ketones: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile to form an intermediate imine anion. latech.edu Subsequent hydrolysis of this intermediate yields a ketone, providing a method to synthesize 5-acyl-1-benzothiophene-2-carboxylic acid derivatives. latech.edu
Reduction to Amines: The nitrile can be reduced to a primary amine (5-(aminomethyl)-1-benzothiophene-2-carboxylic acid). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation, which proceeds via two successive nucleophilic additions of a hydride ion. latech.edu
| Reagent Type | Product Functional Group |
| Grignard Reagent (R-MgX) followed by H₃O⁺ | Ketone (-COR) |
| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O | Primary Amine (-CH₂NH₂) |
Electrophilic and Nucleophilic Substitutions on the Benzothiophene Core
The benzothiophene ring system itself can undergo substitution reactions, but its reactivity is heavily influenced by the existing substituents. The parent benzothiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution. numberanalytics.comnumberanalytics.com
However, in 5-Cyano-1-benzothiophene-2-carboxylic acid, both the cyano group and the carboxylic acid group are strong electron-withdrawing groups (EWGs). These groups significantly deactivate the aromatic ring system towards electrophilic aromatic substitution (EAS) by withdrawing electron density, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction. latech.eduresearchgate.net Therefore, forcing conditions would be required for reactions like nitration or halogenation, and the substitution pattern would be directed by these deactivating groups, likely to the C4 or C7 positions.
Conversely, the presence of strong EWGs activates an aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.org While the target molecule lacks a conventional leaving group at a position activated for SNAr (i.e., ortho or para to an EWG), the highly electron-deficient nature of the ring could make it susceptible to attack by potent nucleophiles under specific conditions, potentially leading to addition or substitution products not observed in the unsubstituted parent heterocycle. nih.govyoutube.com
Functionalization of Aromatic Ring Positions
The functionalization of the benzothiophene core through electrophilic aromatic substitution is a key strategy for derivatization. The positions on the benzene (B151609) ring (4, 6, and 7) and the C3 position on the thiophene (B33073) ring are potential sites for substitution. The directing effects of the existing cyano (-CN) and carboxylic acid (-COOH) groups are crucial in determining the regioselectivity of these reactions. Both are deactivating, electron-withdrawing groups, which generally slow down electrophilic aromatic substitution reactions compared to unsubstituted benzene. libretexts.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reagent/Reaction | Potential Position(s) of Substitution | Controlling Factors |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 4, 6, 7 | Combination of directing effects from -CN and -COOH groups. rsc.org |
| Halogenation (e.g., Br₂) | 3, 4, 6, 7 | Steric hindrance and electronic effects. |
| Sulfonation (SO₃/H₂SO₄) | 4, 7 | Thermodynamic vs. kinetic control. |
| Friedel-Crafts Acylation | Unlikely without catalyst | Strong deactivation of the ring system by -CN and -COOH groups. |
Selective Halogenation (e.g., Bromination)
Selective halogenation, particularly bromination, is a common method for introducing a versatile functional handle onto aromatic systems. The bromination of benzothiophene derivatives can proceed via an electrophilic substitution mechanism. msu.edu For this compound, the positions available for bromination are C3, C4, C6, and C7.
The regioselectivity of bromination is influenced by the reaction conditions and the directing effects of the substituents. The electron-withdrawing nature of the cyano and carboxylic acid groups deactivates the ring, making harsh conditions potentially necessary. However, the thiophene ring is inherently more reactive than the benzene ring towards electrophiles. This suggests that substitution at the C3 position could be favored under certain conditions. Conversely, studies on other substituted benzothiophenes have shown that bromination can occur on the benzene ring. beilstein-journals.org For instance, the specific choice of solvent and brominating agent (e.g., N-Bromosuccinimide) can be optimized to favor substitution at a particular position.
Table 2: Potential Products of Monobromination
| Product | Position of Bromine | Rationale |
|---|---|---|
| 3-Bromo-5-cyano-1-benzothiophene-2-carboxylic acid | C3 | Activation of the thiophene ring relative to the deactivated benzene ring. |
| 4-Bromo-5-cyano-1-benzothiophene-2-carboxylic acid | C4 | Electrophilic substitution on the benzene ring. |
| 6-Bromo-5-cyano-1-benzothiophene-2-carboxylic acid | C6 | Electrophilic substitution on the benzene ring. |
| 7-Bromo-5-cyano-1-benzothiophene-2-carboxylic acid | C7 | Meta-directing effect of the cyano group. |
Ring Expansion and Contraction Reactions of Benzothiophene Derivatives
While specific examples starting from this compound are not prevalent, the benzothiophene scaffold can undergo reactions that modify the core heterocyclic structure. These transformations are valuable for synthesizing novel ring systems. For instance, benzothiophene derivatives can serve as precursors to thienopyridines, which represents a formal ring expansion of the heterocyclic system by incorporating a nitrogen atom. niscpr.res.innih.gov Such syntheses often involve building a pyridine (B92270) ring onto the existing thiophene structure. nih.gov These methods highlight the potential of the benzothiophene core to be chemically manipulated to create more complex heterocyclic frameworks.
Synthesis of Complex Fused Heterocyclic Systems
The carboxylic acid and cyano groups of this compound are valuable functional groups for constructing more complex, fused heterocyclic systems. The carboxylic acid can be converted to an acid chloride, amide, or ester, which can then participate in intramolecular cyclization reactions. For example, conversion to a carbohydrazide (B1668358) and subsequent reaction with aldehydes can yield acylhydrazones, which are precursors to various five- and six-membered heterocycles. nih.gov
Furthermore, the benzothiophene moiety itself is a key component in the synthesis of fused systems like thieno[3,2-d]pyrimidines and thienopyrazines through C-H activation and subsequent annulation reactions. mdpi.com The cyano group can also be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing additional handles for cyclization reactions to build fused pyridines, pyrimidines, or other heterocyclic rings onto the benzothiophene framework. The development of methods for the facile assembly of fused benzo beilstein-journals.orgresearchgate.netfuro heterocycles showcases strategies, such as intramolecular cyclization, that could be adapted for benzothiophene derivatives. nih.gov
Non Biological Applications in Advanced Materials Science
Organic Electronic Materials
The domain of organic electronics has witnessed exponential growth, offering advantages such as mechanical flexibility, lightweight nature, and tunable properties. The performance of organic electronic devices is intrinsically linked to the molecular design of the organic semiconductors employed. Benzothiophene-based molecules have been a subject of significant research in this area due to their rigid, planar structure and excellent charge transport characteristics.
Chromophores for Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, the design of chromophores, which are the light-absorbing components, is critical for achieving high power conversion efficiencies. The integration of benzothiophene-based acceptor units, along with electron-withdrawing groups, has been shown to enhance charge transfer towards the acceptor regions. This strategic molecular engineering can lead to a reduction in the orbital band gap, enabling more efficient charge transfer from the π-spacer to the acceptor, a desirable characteristic for OSCs nih.govnih.gov.
Non-fullerene acceptors (NFAs) with an acceptor-donor-acceptor (A-D-A) architecture are a key area of research, where the central electron-donating core is flanked by two end-capped acceptor moieties. Modification of these end-capped acceptors is a proven strategy for achieving desirable optoelectronic properties nih.gov. The benzothiophene (B83047) moiety, as seen in 5-Cyano-1-benzothiophene-2-carboxylic acid, can serve as a potent building block in the design of such A-D-A type chromophores. Theoretical studies on similar structures suggest that the presence of a benzothiophene acceptor can lead to a bathochromic shift in the absorption spectrum and a reduced band gap, both of which are beneficial for enhancing the performance of organic solar cells.
Components for Organic Transistors and Molecular Conductors
Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of these devices is heavily reliant on the charge carrier mobility of the organic semiconductor used. Fused thiophene (B33073) systems are particularly attractive as core units for these semiconductors due to their inherent potential for high charge transport. The sulfur-rich nature of these compounds facilitates strong intermolecular interactions, which in turn enhances the dimensionality of molecular packing and improves charge transfer characteristics mdpi.com.
Derivatives of tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene (BTBT) are among the most studied organic semiconductors in OFETs, valued for their high chemical and thermal stability nih.gov. The structural rigidity and planarity of the benzothiophene core in this compound suggest its potential as a foundational element for new organic semiconductors. Solution-processable small-molecule organic semiconductors based on benzo[b]thieno[2,3-d]thiophene derivatives have demonstrated p-channel behavior in ambient conditions, indicating the promise of benzothiophene-based materials in this application mdpi.com.
Dye-Sensitized Solar Cell (DSSC) Applications
Dye-sensitized solar cells represent a promising alternative to conventional silicon-based solar cells, with the dye sensitizer playing a pivotal role in light absorption and electron injection. The typical architecture of an organic dye sensitizer is a donor-π-acceptor (D-π-A) system. The benzothiophene moiety can be effectively utilized as a π-bridge in these systems, facilitating charge separation and transport.
The carboxylic acid group present in this compound is a well-established anchoring group that chemisorbs the dye molecule onto the surface of a semiconductor, typically titanium dioxide (TiO2). For efficient electron injection, the Lowest Unoccupied Molecular Orbital (LUMO) of the dye should be located near this anchoring group and at a higher energy level than the conduction band of the semiconductor nih.gov. The cyano group, being a strong electron-withdrawing group, can help in lowering the LUMO energy level, which can be finely tuned through molecular design to optimize the performance of the DSSC. Studies on D-A-π-A dye systems have shown that the incorporation of a benzothiadiazole unit as a stronger electron-accepting unit can lead to a red-shifted light absorption acs.org. This suggests that the electronic properties of this compound could be tailored for broad light harvesting.
Liquid Crystalline Phases
Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals. The design of molecules that exhibit liquid crystalline phases, or mesophases, is a significant area of materials science with applications ranging from displays to sensors.
Design and Mesomorphic Behavior of Calamitic Liquid Crystals
Calamitic, or rod-like, liquid crystals are characterized by their elongated molecular shape. The structure of these molecules typically consists of a rigid core, flexible terminal groups, and linking groups nih.gov. The benzothiophene unit can serve as a component of the rigid core in the design of novel calamitic liquid crystals. Research on 2,5-disubstituted benzothiophenes has demonstrated the formation of standard calamitic phases, despite the inherently bent structure of the benzothiophene core tandfonline.com.
Ferroelectric and Antiferroelectric Liquid Crystal Systems
Ferroelectric and antiferroelectric liquid crystals are of particular interest due to their fast switching times and potential for use in advanced display technologies. The introduction of chirality into a liquid crystalline system is a key requirement for the emergence of ferroelectricity. Studies on chiral derivatives of 2,5-disubstituted benzothiophenes have revealed the presence of a ferroelectric smectic C* (SmC*) phase tandfonline.com. This indicates that the benzothiophene core is a suitable platform for the design of ferroelectric liquid crystals.
Photochromic Systems
Photochromic compounds are a class of smart materials that can reversibly change their color upon exposure to electromagnetic radiation. This property makes them suitable for applications such as optical data storage, ophthalmic lenses, and molecular switches. The benzothiophene scaffold is a known constituent of certain photochromic molecules.
Design of Thermally Irreversible Photochromic Compounds
While direct studies on the use of this compound in thermally irreversible photochromic systems are not extensively documented, the broader class of benzothiophene derivatives has been explored for this purpose. For instance, N-acylated 2-(aminomethylene)benzo[b]thiophen-3(2Н)-ones have been synthesized and shown to exhibit photochromic behavior. beilstein-journals.org Upon irradiation, these compounds can undergo Z-E isomerization, leading to a change in their absorption spectra. beilstein-journals.org
The design of thermally irreversible photochromic materials often involves creating a system where the photoinduced isomer is energetically stable and has a high activation barrier for thermal reversal to the original state. The rigid structure of the benzothiophene unit in this compound could contribute to the thermal stability of a photoinduced isomeric state in a larger photochromic molecule. The carboxylic acid and cyano groups offer versatile handles for chemical modification, allowing for the design and synthesis of more complex diarylethene-type photochromes where the benzothiophene unit could be a key component.
Wavelength Sensitivity and Switching Mechanisms
The wavelength sensitivity and switching mechanism of a photochromic compound are determined by its electronic structure. In benzothiophene-based systems, the photochromic transformation often involves a photocyclization reaction. The switching mechanism in N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones, for example, involves a Z-E photoisomerization of the C=C bond, followed by a rapid thermal N→O migration of the acyl group to form a non-emissive O-acylated isomer. beilstein-journals.org
For a hypothetical photochromic system incorporating this compound, the cyano group, being strongly electron-withdrawing, would be expected to significantly influence the absorption maxima (λmax) of both the open and closed forms of the molecule. This could potentially be used to tune the wavelength sensitivity of the material. The carboxylic acid group provides a site for attachment to other molecules or polymer backbones, which could also modulate the switching behavior.
Advanced Functional Materials
The functional groups present in this compound make it an attractive candidate for the development of various advanced functional materials, including chemical sensors, fluorescent probes, and covalent organic frameworks.
Development of Chemical Sensors and Fluorescent Probes
Fluorescent chemical sensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. The design of such sensors often involves a fluorophore unit linked to a receptor that selectively interacts with the target analyte. Thiophene and its derivatives are well-known fluorophores due to their rigid structures and extended π-conjugation.
While there are no specific reports on the use of this compound as a fluorescent probe, related thiophene-based molecules have been successfully employed. For instance, a double Schiff base derived from thiophene-2,5-dicarboxylic acid has been developed as a fluorescent sensor for the sequential detection of In³⁺ and pyrophosphate (PPi). rsc.org The sensing mechanism in such systems often relies on processes like photoinduced electron transfer (PET), which can be modulated by the binding of an analyte.
The this compound scaffold possesses features that are desirable for a fluorescent sensor. The benzothiophene core can act as the fluorophore, while the carboxylic acid and cyano groups can serve as or be modified into specific binding sites for target analytes. The electron-withdrawing nature of the cyano group could also enhance the sensitivity of the probe by influencing the electronic properties of the fluorophore upon analyte binding.
Integration into Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. nih.govnih.gov They are constructed from organic building blocks linked by strong covalent bonds. The choice of building blocks determines the structure and properties of the resulting COF. Thiophene-based building blocks have been incorporated into COFs to create materials with interesting electronic and optical properties. nih.govmdpi.com
This compound possesses two key functional groups, the carboxylic acid and the cyano group, which could potentially participate in the formation of COF structures. The carboxylic acid group can undergo condensation reactions with amines or alcohols to form amide or ester linkages, respectively. While less common, cyano groups can also be utilized in the synthesis of certain types of COFs, such as covalent triazine frameworks (CTFs), through cyclotrimerization reactions. mdpi.com
The rigid and planar structure of the benzothiophene unit would be beneficial for the formation of a well-ordered, crystalline COF. The incorporation of this building block could lead to COFs with tailored pore sizes and functionalities, potentially suitable for applications in gas storage, catalysis, or as electronic materials.
Table 1: Potential Linkages for COF Synthesis with this compound
| Functional Group | Potential Linkage | Resulting COF Type |
| Carboxylic Acid | Amide | Amide-linked COF |
| Carboxylic Acid | Ester | Ester-linked COF |
| Cyano Group | Triazine | Covalent Triazine Framework (CTF) |
Applications in Nonlinear Optics (NLO)
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are crucial components in various photonic and optoelectronic technologies, such as frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and strong electron donor and acceptor groups often exhibit significant NLO properties.
Further chemical modification of the benzothiophene ring, for instance, by introducing strong electron-donating groups, could significantly enhance the NLO properties of derivatives of this compound. The carboxylic acid group also provides a convenient point of attachment for incorporating these chromophores into polymers or other host materials to create macroscopic NLO materials.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 5-cyano-1-benzothiophene-2-carboxylic acid, and how can reaction conditions be optimized to minimize side products?
- Methodology : A common approach involves functionalizing the benzothiophene core via nitration followed by cyano substitution. For example, nitro groups at the 5-position (as in 5-nitro-1-benzothiophene-2-carboxylic acid, CAS 6345-55-7) can be reduced to amines and further converted to cyano groups using Sandmeyer-type reactions . Optimize temperature (e.g., 0–5°C for diazotization) and stoichiometric ratios (e.g., 1.2 equivalents of CuCN for cyanation) to suppress byproducts like dimerization or over-oxidation. Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 columns, acetonitrile/water gradient) improves yield .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of analytical techniques:
- HPLC-UV (C18 column, 254 nm) to assess purity (>98% area under the curve) .
- HRMS (ESI-negative mode) to confirm molecular weight (calculated for C₁₀H₅NO₂S: 219.00 g/mol; observed m/z: 218.99 [M-H]⁻) .
- FT-IR to verify key functional groups: C≡N stretch (~2220 cm⁻¹), carboxylic acid O-H stretch (~2500–3000 cm⁻¹), and C=O stretch (~1700 cm⁻¹) .
Q. What solvents and pH conditions are optimal for solubilizing this compound in biological assays?
- Methodology : The carboxylic acid group confers pH-dependent solubility. Use polar aprotic solvents (DMSO, DMF) for stock solutions (10–50 mM). For aqueous buffers (e.g., PBS), adjust pH to 7–8 using NaOH to deprotonate the acid and enhance solubility. Avoid prolonged storage in basic conditions to prevent hydrolysis of the cyano group .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group at the 5-position influence the reactivity of the benzothiophene-2-carboxylic acid core in cross-coupling reactions?
- Methodology : The cyano group activates the benzothiophene ring toward electrophilic substitution at the 4- and 6-positions. For Suzuki-Miyaura coupling, employ Pd(PPh₃)₄ (5 mol%) with aryl boronic acids (1.5 equivalents) in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS and compare with computational predictions (DFT calculations of Fukui indices) .
Q. What strategies mitigate degradation of the cyano group during long-term storage or under catalytic conditions?
- Methodology : Store the compound in anhydrous, amber vials at –20°C under nitrogen to prevent hydrolysis or photodegradation. For reactions involving strong acids/bases, use protective groups (e.g., methyl ester protection of the carboxylic acid) to stabilize the cyano moiety .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives as kinase inhibitors?
- Methodology :
Perform docking studies (AutoDock Vina) using the crystal structure of target kinases (e.g., EGFR, PDB: 1M17) to assess binding affinity.
Calculate ADMET properties (SwissADME) to predict solubility, permeability, and metabolic stability.
Synthesize top-ranked derivatives (e.g., 5-cyano-6-fluoro variants) and validate activity via enzymatic assays (IC₅₀ determination) .
Q. What spectroscopic techniques best resolve structural ambiguities between 5-cyano and 5-nitro derivatives of benzothiophene-2-carboxylic acid?
- Methodology :
- ¹³C NMR : The cyano carbon appears at ~115 ppm (sharp singlet), while nitro carbons show broader peaks at ~125–135 ppm .
- Raman spectroscopy : C≡N vibrations produce a distinct peak at ~2200 cm⁻¹ absent in nitro analogs .
Q. How do steric and electronic effects of substituents on the benzothiophene ring impact fluorescence properties in imaging applications?
- Methodology : Synthesize analogs with substituents at the 4- or 6-positions (e.g., methyl, methoxy) and measure fluorescence quantum yields (integrating sphere method). Correlate results with Hammett σ values to quantify electronic effects. The cyano group typically redshifts emission maxima by 10–15 nm compared to hydrogen substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
